molecular formula C20H24N4O4S B6568691 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921470-43-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6568691
CAS RN: 921470-43-1
M. Wt: 416.5 g/mol
InChI Key: GMAHFZABQYGMEB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is 416.15182643 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Targeting Glucose-Starved Tumors

Glucose levels within solid tumors are typically lower than in normal surrounding tissue. Tumor cells adapt by reprogramming their metabolism to survive under these low glucose conditions. Compound 6 selectively kills tumor cells experiencing glucose starvation. Its efficacy lies in inhibiting mitochondrial membrane potential, a critical dependency for glucose-starved cells .

Antineoplastic Activity

Compound 6 shows promise as an antitumor agent. By disrupting mitochondrial function, it offers a potential therapeutic strategy for treating glucose-starved tumors. Researchers are exploring its use in cancer pharmacotherapy .

Medicinal Chemistry

The synthesis of compound 6 involves a cascade reaction, resulting in its unique structure. Medicinal chemists study its properties and interactions to optimize its effectiveness as a targeted therapy .

Mechanistic Target of Rapamycin (mTOR) Pathway

Compound 6’s impact on the mTOR pathway is an area of investigation. Understanding how it modulates this pathway could reveal novel therapeutic avenues for cancer treatment .

Synthetic Lethality

Researchers explore synthetic lethality, where specific gene mutations render cancer cells vulnerable. Compound 6’s effects on mitochondria may intersect with synthetic lethal interactions, making it relevant for precision medicine approaches .

HDAC Inhibition

An intermediary compound used in constructing trithiocarbonates as HDAC inhibitors, compound 6 contributes to epigenetic research. HDAC inhibitors play a role in cancer therapy by altering gene expression patterns .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-18(21-10-13-6-7-16-17(8-13)28-12-27-16)9-15-11-29-20(23-15)24-19(26)22-14-4-2-1-3-5-14/h6-8,11,14H,1-5,9-10,12H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHFZABQYGMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

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